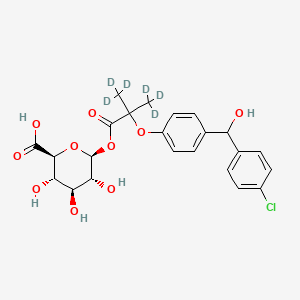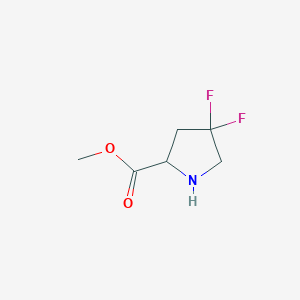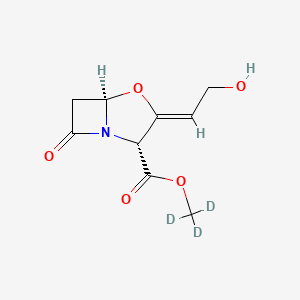![molecular formula C53H100N15O15P B12431532 [pThr3]-CDK5 Substrate](/img/structure/B12431532.png)
[pThr3]-CDK5 Substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[pThr3]-CDK5 Substrate is a synthetic peptide that is used as a substrate for cyclin-dependent kinase 5 (CDK5). Cyclin-dependent kinase 5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. The this compound is specifically designed to study the activity of cyclin-dependent kinase 5 by providing a target for phosphorylation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [pThr3]-CDK5 Substrate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[pThr3]-CDK5 Substrate primarily undergoes phosphorylation reactions. Cyclin-dependent kinase 5 catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the threonine residue in the substrate.
Common Reagents and Conditions
Reagents: Adenosine triphosphate, cyclin-dependent kinase 5 enzyme.
Conditions: The reaction is typically carried out in a buffered solution at physiological pH and temperature.
Major Products
The major product of the reaction is the phosphorylated form of the this compound, which can be analyzed using various biochemical techniques such as mass spectrometry and Western blotting.
Aplicaciones Científicas De Investigación
[pThr3]-CDK5 Substrate is widely used in scientific research to study the activity and regulation of cyclin-dependent kinase 5. Its applications include:
Neuroscience: Investigating the role of cyclin-dependent kinase 5 in neuronal development and synaptic plasticity.
Cancer Research: Exploring the involvement of cyclin-dependent kinase 5 in cell cycle regulation and its potential as a therapeutic target.
Drug Discovery: Screening for inhibitors of cyclin-dependent kinase 5 as potential therapeutic agents for neurodegenerative diseases and cancer.
Mecanismo De Acción
The mechanism of action of [pThr3]-CDK5 Substrate involves its phosphorylation by cyclin-dependent kinase 5. Cyclin-dependent kinase 5 recognizes the threonine residue in the substrate and catalyzes the transfer of a phosphate group from adenosine triphosphate to the substrate. This phosphorylation event can be used to measure the activity of cyclin-dependent kinase 5 and to study its regulation and function.
Comparación Con Compuestos Similares
Similar Compounds
[pSer]-CDK5 Substrate: A substrate with a serine residue instead of threonine.
[pTyr]-CDK5 Substrate: A substrate with a tyrosine residue instead of threonine.
Uniqueness
[pThr3]-CDK5 Substrate is unique in its specificity for cyclin-dependent kinase 5 and its ability to provide a reliable measure of the kinase’s activity. The presence of the threonine residue makes it a preferred substrate for studying cyclin-dependent kinase 5 compared to substrates with other amino acid residues.
Propiedades
Fórmula molecular |
C53H100N15O15P |
|---|---|
Peso molecular |
1218.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H100N15O15P/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clave InChI |
DOSIYTHCWIDLCR-BJSZDZKQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)

![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)


![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)





![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)

